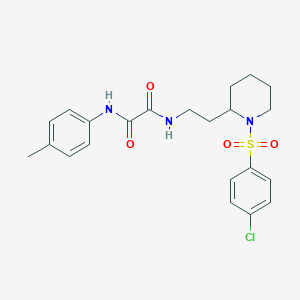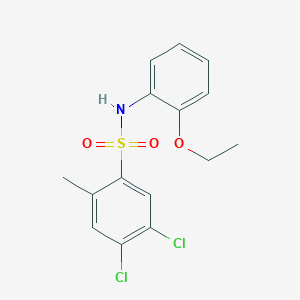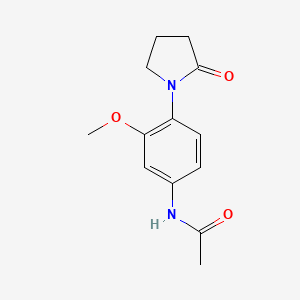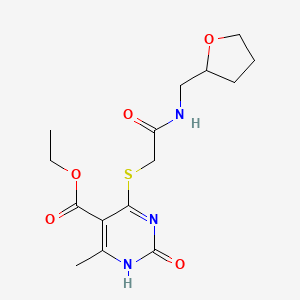![molecular formula C9H17NO3 B2438960 (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine CAS No. 2165899-08-9](/img/structure/B2438960.png)
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine” is a type of Morpholino oligo. Morpholino oligos are advanced tools for blocking sites on RNA to obstruct cellular processes . They specifically bind to their selected target site to block access of cell components to that target site .
Synthesis Analysis
There are three common methods for making morpholine. One involves the dehydration of Diethanolamine with Acid. In this process, morpholine is derived from diethanolamine, an organic compound created by mixing ethylene oxide and ammonia .Molecular Structure Analysis
A Morpholino oligo is radically different from natural nucleic acids, with methylenemorpholine rings replacing the ribose or deoxyribose sugar moieties and non-ionic phosphorodiamidate linkages replacing the anionic phosphates of DNA and RNA .Chemical Reactions Analysis
Morpholino oligos can block translation, block splicing, block miRNAs or their targets, and block ribozyme activity . They do not cause degradation of their RNA targets; instead, they block the biological activity of the target RNA until that RNA is degraded naturally .Aplicaciones Científicas De Investigación
Hydrogen Evolution Reaction (HER) Catalysts
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine: has been investigated as a potential catalyst for the HER. Researchers compared its performance with the commonly available 2H polytype of molybdenum disulfide (MoS₂). The results revealed that the 3R polytype outperformed the 2H polytype, exhibiting a lower overpotential for hydrogen evolution . This suggests that the 3R polytype could serve as a better starting point for synthesizing highly active chemically exfoliated MoS₂ catalysts.
Derivatives Synthesis
The compound has been utilized in the synthesis of derivatives. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters led to the creation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . These derivatives may find applications in various fields, including pharmaceuticals and materials science.
Enhancing Solubility and Stability
In the food and pharmaceutical industries, (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine has been investigated for its inclusion complex formation with cyclodextrins (CDs). By combining the compound with CDs, researchers aimed to improve its solubility and stability. The study demonstrated that the inclusion of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine with CDs enhanced its dissolution properties and chemical stability .
Mecanismo De Acción
Propiedades
IUPAC Name |
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-11-4-3-10-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXKFGZNSQDFFS-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2COCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2438886.png)
![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)



![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)


![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)